molecular formula C21H20ClNO4 B11401973 6-chloro-9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

6-chloro-9-(2-methoxybenzyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11401973
M. Wt: 385.8 g/mol
InChI Key: ITUSXJUAODNPCL-UHFFFAOYSA-N
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Description

6-Chloro-9-[(2-methoxyphenyl)methyl]-3,4-dimethyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with a unique structure that combines elements of chromene and oxazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-9-[(2-methoxyphenyl)methyl]-3,4-dimethyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxybenzyl chloride with a suitable chromene derivative under basic conditions, followed by cyclization and chlorination steps. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-[(2-methoxyphenyl)methyl]-3,4-dimethyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

6-Chloro-9-[(2-methoxyphenyl)methyl]-3,4-dimethyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism by which 6-chloro-9-[(2-methoxyphenyl)methyl]-3,4-dimethyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3,4-dimethyl-2H-chromene: Shares the chromene core but lacks the oxazine ring.

    9-[(2-Methoxyphenyl)methyl]-2H-chromene: Similar structure but without the chlorine and dimethyl groups.

    3,4-Dimethyl-2H-chromeno[8,7-e][1,3]oxazin-2-one: Lacks the chlorine and methoxyphenyl groups.

Uniqueness

6-Chloro-9-[(2-methoxyphenyl)methyl]-3,4-dimethyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to the combination of its functional groups and structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

6-chloro-9-[(2-methoxyphenyl)methyl]-3,4-dimethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H20ClNO4/c1-12-13(2)21(24)27-19-15(12)8-17(22)20-16(19)10-23(11-26-20)9-14-6-4-5-7-18(14)25-3/h4-8H,9-11H2,1-3H3

InChI Key

ITUSXJUAODNPCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C3CN(COC3=C(C=C12)Cl)CC4=CC=CC=C4OC)C

Origin of Product

United States

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